8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Catalog No.
S13893968
CAS No.
M.F
C13H13BrN4S
M. Wt
337.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-...

Product Name

8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

IUPAC Name

8-bromo-5-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

Molecular Formula

C13H13BrN4S

Molecular Weight

337.24 g/mol

InChI

InChI=1S/C13H13BrN4S/c1-2-3-6-18-10-5-4-8(14)7-9(10)11-12(18)15-13(19)17-16-11/h4-5,7H,2-3,6H2,1H3,(H,15,17,19)

InChI Key

HMVYKSAHPAZJFP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31

8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound characterized by its unique triazino-indole structure. This compound features a bromine atom at the 8-position and a butyl group at the 5-position of the triazino ring, along with a thiol (-SH) functional group at the 3-position of the indole moiety. Its molecular formula is C9H8BrN4SC_{9}H_{8}BrN_{4}S, and it has a molecular weight of approximately 260.15 g/mol .

The compound is notable for its potential applications in medicinal chemistry and material sciences due to its structural properties, which allow for various chemical interactions and biological activities.

Typical of thiols and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form thiazolidine derivatives through condensation reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds related to 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibit various biological activities:

  • Antimicrobial Properties: Similar compounds have shown promising activity against a range of bacteria and fungi.
  • Anticancer Activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

These biological activities suggest that this compound could be a candidate for further pharmacological studies.

The synthesis of 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step organic synthesis techniques:

  • Formation of the Triazino Ring: Starting from appropriate indole derivatives and utilizing bromo-functionalized reagents to construct the triazino framework.
  • Introduction of Butyl Group: The butyl substituent can be introduced via alkylation reactions using butyl halides.
  • Thiol Functionalization: Finally, the thiol group can be introduced through reduction of corresponding thiones or direct thiolation methods.

Recent literature has reported efficient synthetic routes that optimize yields and minimize by-products .

8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting microbial infections or cancer.
  • Material Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

These applications highlight the compound's versatility and relevance in contemporary research.

Interaction studies involving 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol focus on its binding affinities and mechanisms of action:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its biological mechanisms.
  • Molecular Docking Studies: Computational studies can predict how well this compound fits into active sites of target enzymes or receptors.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-Bromo-3-methyl-5H-[1,2,4]triazino[5,6-b]indoleMethyl group instead of butylDifferent biological activity profile
8-Chloro-5-butyl-5H-[1,2,4]triazino[5,6-b]indoleChlorine substitutionVarying reactivity due to halogen type
7-Bromo-5-butyl-[1,2,4]triazino[5,6-b]indoleBromine at different positionAltered electronic properties

These compounds illustrate the diversity within the triazino-indole family and emphasize the unique characteristics of 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol due to its specific substituents and functional groups.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

336.00443 g/mol

Monoisotopic Mass

336.00443 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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